molecular formula C11H8N4S B5170559 N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B5170559
M. Wt: 228.28 g/mol
InChI Key: CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that combines a pyrimidine ring with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-1,3-benzothiazol-2-amine
  • N-(pyrimidin-2-yl)-1,3-benzoxazol-2-amine
  • N-(pyrimidin-2-yl)-1,3-benzimidazol-2-amine

Uniqueness

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine is unique due to its specific combination of a pyrimidine ring and a benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles .

Properties

IUPAC Name

N-pyrimidin-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-5-9-8(4-1)14-11(16-9)15-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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